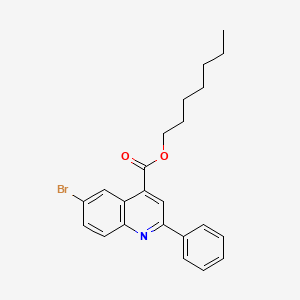

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle est un composé chimique de formule moléculaire C23H24BrNO2 et d'une masse molaire de 426,357 g/mol . Ce composé fait partie de la famille des quinoléines, qui est connue pour ses diverses activités biologiques et ses applications dans divers domaines de la recherche.

Méthodes De Préparation

La synthèse du 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la bromation de la 2-phénylquinoléine suivie d'une estérification avec l'alcool heptylique. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements élevés et une pureté élevée . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour augmenter l'échelle du processus tout en maintenant l'efficacité et la rentabilité.

Analyse Des Réactions Chimiques

Le 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle subit diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.

Oxydation et réduction: Le cycle quinoléine peut subir une oxydation ou une réduction dans des conditions spécifiques, conduisant à différents dérivés.

Hydrolyse de l'ester: Le groupe ester peut être hydrolysé pour produire l'acide carboxylique et l'alcool correspondants.

Les réactifs courants utilisés dans ces réactions comprennent les acides ou les bases forts, les oxydants et les réducteurs. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de recherche scientifique

Le 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie: La structure quinoléique du composé est connue pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine: La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.

Industrie: Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle quinoléine peut s'intercaler avec l'ADN, affectant ses processus de réplication et de transcription. De plus, le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Les voies et les cibles exactes sont encore à l'étude et peuvent varier en fonction de l'application spécifique .

Applications De Recherche Scientifique

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s quinoline structure is known for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It may be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of heptyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Le 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle peut être comparé à d'autres dérivés de la quinoléine, tels que:

Chloroquine: Connue pour son activité antipaludique.

Acide quinoléine-4-carboxylique: Un précurseur de divers médicaments à base de quinoléine.

2-Phénylquinoléine: Un analogue plus simple sans les substituants ester et brome.

L'unicité du 6-bromo-2-phénylquinoléine-4-carboxylate d'heptyle réside dans ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes .

Activité Biologique

Heptyl 6-bromo-2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C23H24BrNO2

Molecular Weight : 426.3 g/mol

The compound features a heptyl group, a bromine atom at the sixth position, and a phenyl group at the second position of the quinoline ring. These structural characteristics contribute to its unique biological properties.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which can lead to anticancer effects.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing cellular pathways.

- Antiviral Activity : Similar quinoline derivatives have shown efficacy against various viral strains, suggesting potential antiviral properties for this compound as well .

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have demonstrated:

- In Vitro Activity : The compound has shown promising results in inhibiting cancer cell lines, particularly those associated with pancreatic cancer .

- In Vivo Efficacy : Animal studies have indicated that it may reduce tumor growth and improve survival rates in cancer models .

Comparative Analysis with Other Quinoline Derivatives

A comparative analysis highlights the unique properties of this compound against other quinoline compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromoquinoline | Bromine at position 6 | Basic quinoline structure |

| 2-Aminoquinoline | Amino group at position 2 | Exhibits different biological activity |

| 4-Methylquinoline | Methyl group at position 4 | Altered solubility and reactivity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for neuroprotective effects |

| This compound | Heptyl side chain and specific substitutions | Enhanced lipophilicity and potential bioactivity |

The heptyl side chain in this compound may enhance its lipophilicity and overall biological activity compared to other quinolines.

Case Studies and Research Findings

- Anticancer Activity Study : A study investigated the effects of various quinoline derivatives on pancreatic cancer cells. This compound was among the compounds that showed significant cytotoxicity towards these cells, leading to further exploration of its mechanism involving apoptosis induction .

- Antiviral Screening : In a screening for antiviral agents, several quinoline derivatives were tested against HIV and hepatitis C virus. While specific data for this compound were not detailed, its structural similarities to effective antiviral agents suggest potential efficacy .

Propriétés

Numéro CAS |

355419-69-1 |

|---|---|

Formule moléculaire |

C23H24BrNO2 |

Poids moléculaire |

426.3 g/mol |

Nom IUPAC |

heptyl 6-bromo-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3 |

Clé InChI |

XKBYNATYMHDUDL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.